molecular formula C8H8N2O B2364704 (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanol CAS No. 17288-47-0

(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanol

Cat. No.: B2364704
CAS No.: 17288-47-0
M. Wt: 148.165
InChI Key: NASWAERXWIHATE-UHFFFAOYSA-N
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Description

(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanol is a heterocyclic compound with the molecular formula C8H8N2O It features a pyrrolo-pyridine core structure with a methanol group attached to the second position of the pyridine ring

Scientific Research Applications

(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization and reduction steps. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like ethanol or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield and purity, often employing automated systems for precise control of reaction parameters. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyridine ring can be reduced to form dihydropyridine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: (1H-Pyrrolo[3,2-b]pyridin-2-yl)carboxylic acid.

    Reduction: Dihydro-(1H-pyrrolo[3,2-b]pyridin-2-yl)methanol.

    Substitution: Halogenated derivatives such as 3-bromo-(1H-pyrrolo[3,2-b]pyridin-2-yl)methanol.

Comparison with Similar Compounds

Similar Compounds

    (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanol: Similar structure but with different positioning of the nitrogen atoms in the pyridine ring.

    (3-methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol: Contains a methyl group at the third position of the pyrrolo-pyridine core.

Uniqueness

(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanol is unique due to its specific arrangement of nitrogen atoms and the presence of a methanol group. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-5-6-4-8-7(10-6)2-1-3-9-8/h1-4,10-11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASWAERXWIHATE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(N2)CO)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17288-47-0
Record name {1H-pyrrolo[3,2-b]pyridin-2-yl}methanol
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